molecular formula C10H10Br2O3 B14587085 2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol CAS No. 61051-20-5

2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol

Cat. No.: B14587085
CAS No.: 61051-20-5
M. Wt: 337.99 g/mol
InChI Key: ATLHCIZOBPXMBG-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is an organic compound that features a brominated benzodioxole ring attached to a bromopropanol moiety

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dichloromethane .

Major Products

Major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol involves its interaction with various molecular targets. The bromine atoms and the benzodioxole ring can participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: Similar structure but with an ethanone group instead of propanol.

    2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl propionate: Similar structure but with a propionate ester group.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Precursor in the synthesis of the target compound

Uniqueness

2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is unique due to its dual bromination and the presence of both a benzodioxole ring and a propanol group, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

61051-20-5

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol

InChI

InChI=1S/C10H10Br2O3/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10,13H,4H2,1H3

InChI Key

ATLHCIZOBPXMBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1Br)OCO2)O)Br

Origin of Product

United States

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